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Abstract

Mitochondrial ribosomal protein S31 (MRPS31), also known as MS31, is a nuclear-encoded
protein essential for the assembly and function of the small subunit of the mitochondrial
ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing 13 essential protein
components of the oxidative phosphorylation (OXPHOS) system. Consequently, genetic
variants in MRPS31 that impair mitoribosome function can lead to mitochondrial dysfunction, a
hallmark of a growing number of human diseases. This guide provides a comprehensive
overview of the current understanding of MRPS31, its role in mitochondrial translation, and the
potential association of its genetic variants with disease, supported by experimental
methodologies and pathway visualizations.

Introduction to MRPS31

The MRPS31 gene encodes a 28S subunit protein of the mitoribosome. Mammalian
mitoribosomes are distinct from their cytosolic counterparts and are dedicated to translating
messenger RNAs (MRNASs) encoded by the mitochondrial DNA (mtDNA). These mtDNA-
encoded proteins are critical for cellular respiration and energy production. Therefore, the
proper functioning of MRPS31 is vital for maintaining cellular bioenergetics.[1]
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MRPS31 and Disease: Current Evidence

While large-scale genome-wide association studies (GWAS) have yet to definitively link
common variants in MRPS31 to specific complex diseases in humans, emerging evidence from
model organisms and functional studies suggests a potential role in pathologies associated
with mitochondrial dysfunction.

A study in Caenorhabditis elegans identified a hypomorphic missense mutation in the mrps-31
gene, the homolog of human MRPS31.[2][3] This mutation resulted in the activation of the
mitochondrial unfolded protein response (UPRmt), a stress response pathway indicative of
mitochondrial dysfunction.[2][3] Animals carrying this mutation also exhibited developmental
delays.[2][3] Although this research was conducted in a model organism, it provides a strong
foundation for investigating the role of MRPS31 variants in human diseases where
mitochondrial impairment is a contributing factor.

Defects in mitoribosome function, in general, are known to cause a range of multisystemic
disorders due to impaired mitochondrial bioenergetics.[2]

Quantitative Data Summary

Currently, there is a paucity of quantitative data from human genetic studies specifically
implicating MRPS31 variants in disease. The table below is structured to accommodate future
findings from such studies.

Genetic . .
. Disease/Ph . Odds Ratio
Variant Population p-value Reference
enotype (OR) | Beta
(dbSNP ID)

Data Not

Available

Data Not

Available

MRPS31 Signhaling and Protein Interactions
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MRPS31 functions within the intricate network of mitochondrial protein synthesis. Its primary
role is as a structural constituent of the small mitochondrial ribosomal subunit.[1][4][5][6] The
STRING database provides a network of known and predicted protein-protein interactions for
MRPS31, highlighting its close relationship with other mitochondrial ribosomal proteins.

Below is a DOT script representation of the MRPS31 protein-protein interaction network.
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Caption: MRPS31 protein-protein interaction network.

The central role of MRPS31 in the assembly of the small mitochondrial ribosomal subunit is
depicted in the following logical workflow.
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Caption: Workflow of MRPS31 from gene to function.
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Experimental Protocols
Genotyping of MRPS31 Variants

A synthesized protocol for identifying genetic variants in MRPS31 from patient samples is
outlined below.

Objective: To identify single nucleotide polymorphisms (SNPs) or other variations in the
MRPS31 gene.

Materials:

Genomic DNA extracted from whole blood or saliva.

PCR primers flanking the exons and intron-exon boundaries of MRPS31.

High-fidelity DNA polymerase and dNTPs.

Agarose gel electrophoresis reagents.

Sanger sequencing reagents and access to a capillary sequencer.
Methodology:

o Primer Design: Design PCR primers to amplify all coding exons and flanking intronic regions
of the MRPS31 gene.

o PCR Amplification: Perform PCR using patient genomic DNA as a template to amplify the
targeted regions.

e PCR Product Purification: Purify the PCR products to remove unincorporated primers and
dNTPs.

e Sanger Sequencing: Sequence the purified PCR products using the designed primers.

e Sequence Analysis: Align the obtained sequences to the human reference genome to
identify any variations.

The following diagram illustrates the experimental workflow for MRPS31 variant identification.
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Caption: Experimental workflow for MRPS31 genotyping.

Functional Analysis of MRPS31 Variants

To assess the functional impact of identified MRPS31 variants, the following experimental

approach can be employed.
Objective: To determine if a specific MRPS31 variant affects mitochondrial function.
Materials:

¢ Human cell line (e.g., HEK293T or a patient-derived fibroblast line).
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CRISPR/Cas9 system for gene editing or siRNA for gene knockdown.

Expression vectors for wild-type and variant MRPS31.

Reagents for assessing mitochondrial membrane potential (e.g., TMRE).

Reagents for measuring cellular oxygen consumption rate (e.g., Seahorse XF Analyzer).

Antibodies for western blotting of OXPHOS complex subunits.
Methodology:

o Cell Line Engineering: Create a cell line with reduced endogenous MRPS31 expression
using CRISPR/Cas9 or siRNA.

o Rescue Experiment: Transfect the engineered cells with expression vectors for wild-type
MRPS31 or the identified MRPS31 variant.

e Mitochondrial Function Assays:

o Mitochondrial Membrane Potential: Measure mitochondrial membrane potential using a
fluorescent probe like TMRE.

o Oxygen Consumption Rate (OCR): Assess cellular respiration and mitochondrial function
using a Seahorse XF Analyzer.

o Western Blotting: Analyze the protein levels of mtDNA-encoded OXPHOS subunits to
assess mitochondrial translation efficiency.

o Data Analysis: Compare the mitochondrial function of cells expressing the MRPS31 variant
to those expressing the wild-type protein.

Future Directions and Drug Development
Implications

The study of MRPS31 and its role in disease is an emerging field. Future research should focus
on:

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Large-scale sequencing studies: To identify and validate associations between MRPS31
variants and human diseases.

o Development of animal models: To further investigate the in vivo consequences of MRPS31
mutations.

» Structural studies: To understand how disease-associated variants impact the structure and
function of the mitoribosome.

For drug development professionals, understanding the role of MRPS31 in mitochondrial
function may open new avenues for therapeutic intervention in diseases with a mitochondrial
etiology. Targeting pathways that can compensate for mild mitochondrial defects or developing
strategies to enhance the function of a compromised mitoribosome could be potential
therapeutic approaches.

Conclusion

MRPS31 is a critical component of the mitochondrial protein synthesis machinery. While direct
evidence linking its genetic variants to specific human diseases is still limited, functional studies
in model organisms strongly suggest that pathogenic variants in MRPS31 could contribute to
the development of diseases characterized by mitochondrial dysfunction. The experimental
frameworks provided in this guide offer a roadmap for future research to elucidate the precise
role of MRPS31 in human health and disease, which may ultimately lead to the development of
novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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